molecular formula C13H17BrFNO B7937774 N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B7937774
M. Wt: 302.18 g/mol
InChI Key: JKNRJSJFIZWSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a complex organic compound characterized by its bromo and fluoro substituents on the benzyl group and a tetrahydropyran ring with a methylamino group

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The starting material, benzyl alcohol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.

  • Formation of Tetrahydropyran Ring: The resulting bromo-fluoro benzyl alcohol is then reacted with ethylene oxide to form the tetrahydropyran ring.

  • Methylation: Finally, the tetrahydropyran ring is methylated to introduce the N-methyl group, yielding the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromo and fluoro groups can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as sodium azide (NaN3) or potassium iodide (KI)

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Azides, iodides, or other substituted benzyl compounds

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: Medicine: The compound's unique structure makes it a candidate for drug development, especially in the treatment of diseases where bromo and fluoro groups play a crucial role. Industry: It is used in the production of advanced materials and as a building block for various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromo and fluoro groups enhance its binding affinity and specificity, leading to desired biological or chemical outcomes. The exact mechanism depends on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

  • N-(3-Chloro-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

  • N-(3-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine

  • N-(3-Bromo-5-fluorobenzyl)-N-ethyltetrahydro-2H-pyran-4-amine

Uniqueness: The presence of both bromo and fluoro groups on the benzyl ring distinguishes this compound from its similar counterparts, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c1-16(13-2-4-17-5-3-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNRJSJFIZWSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC(=C1)Br)F)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.